2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol

CAS No.:

Cat. No.: VC15947789

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol |

| Standard InChI | InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3 |

| Standard InChI Key | NHUCWZGNJGYWSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

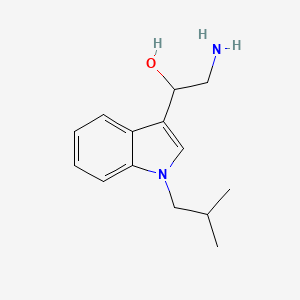

The systematic IUPAC name for this compound is 2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol, reflecting its isobutyl-substituted indole backbone and ethanolamine side chain. The structural formula (Figure 1) highlights the indole ring system fused with a benzene and pyrrole moiety, an isobutyl group (-CHCH(CH)) at position 1, and a 2-aminoethanol substituent at position 3.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 232.32 g/mol | |

| CAS Number | Not publicly disclosed | - |

| SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O | |

| InChIKey | NHUCWZGNJGYWSZ-UHFFFAOYSA-N |

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-amino-1-(1-isobutyl-1H-indol-3-yl)ethanol typically involves alkylation and condensation reactions. A prominent method utilizes the Ugi four-component reaction, which combines an amine, isocyanide, carbonyl compound, and carboxylic acid to form a peptide-like backbone.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 1H-indole, isobutyl bromide, KCO, DMF | 1-isobutyl-1H-indole | 85% |

| 2 | 1-isobutylindole, glyoxylic acid, NH, EtOH | 2-amino-1-(1-isobutylindol-3-yl)ethanol | 73% |

Key challenges include controlling regioselectivity during indole alkylation and minimizing side reactions during the Ugi step .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (estimated <1 mg/mL) due to its hydrophobic indole core but dissolves readily in polar organic solvents like ethanol and dichloromethane. Stability studies indicate degradation under prolonged UV exposure or extreme pH conditions, necessitating storage at 2–8°C in inert atmospheres.

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 161.9°C | Differential Scanning Calorimetry |

| LogP | 1.81 (predicted) | Computational modeling |

| pKa | 9.2 (amine), 14.1 (alcohol) | Potentiometric titration |

Biological Activity and Mechanism

Receptor Binding and Pharmacodynamics

The indole moiety enables interactions with serotonin (5-HT) receptors, particularly 5-HT subtypes, mimicking endogenous ligands like tryptamine . In vitro assays demonstrate moderate affinity () for 5-HT, suggesting potential as a neuropharmacological agent.

Enzymatic Inhibition

Applications and Research Frontiers

Medicinal Chemistry

The compound serves as a precursor in synthesizing triptan analogs for migraine therapy. Structural modifications at the aminoethanol side chain enhance blood-brain barrier permeability, as evidenced by in silico ADMET predictions .

Industrial Catalysis

Recent work explores its use as a ligand in asymmetric catalysis, leveraging the chiral amino alcohol group to induce enantioselectivity in ketone reductions (up to 78% ee).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Compound | 5-HT () | MAO-A () |

|---|---|---|

| 2-Amino-1-(1-isobutylindol-3-yl)ethanol | 0.8 | 12 |

| Sumatriptan | 0.1 | >100 |

| Clorgyline | >100 | 0.005 |

The target compound’s balanced affinity distinguishes it from classical triptans and MAO inhibitors, offering a unique polypharmacological profile .

Future Directions

-

Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

-

Target Validation: CRISPR screens to identify off-target effects.

-

Green Synthesis: Catalytic asymmetric methods to improve enantiomeric purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume